N-[(4-bromo-1,2-thiazol-5-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine
Description
N-[(4-bromo-1,2-thiazol-5-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine is a synthetic organic compound that features a unique combination of a thiazole ring and a morpholine ring
Properties
IUPAC Name |
N-[(4-bromo-1,2-thiazol-5-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3OS/c1-14-2-3-15-8(7-14)4-12-6-10-9(11)5-13-16-10/h5,8,12H,2-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUSBMFZLKIGEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CNCC2=C(C=NS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-1,2-thiazol-5-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a brominated precursor with thiourea under acidic conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where the brominated thiazole intermediate reacts with 4-methylmorpholine in the presence of a base such as sodium hydride.
Final Coupling: The final step involves coupling the thiazole and morpholine intermediates using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-1,2-thiazol-5-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the thiazole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride as a base.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-[(4-bromo-1,2-thiazol-5-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Research: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-[(4-bromo-1,2-thiazol-5-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways.
Pathways Involved: It may modulate neurotransmitter release or inhibit specific enzymes, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chloro-1,2-thiazol-5-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine
- N-[(4-fluoro-1,2-thiazol-5-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine
Uniqueness
N-[(4-bromo-1,2-thiazol-5-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
